Indolo[2,3-b]indole, 5,6-dihydro-
Description
Significance of Fused Indole (B1671886) Architectures in Contemporary Organic Chemistry and Material Science
Fused indole architectures are integral to modern organic chemistry and material science due to their prevalence in a wide array of biologically active natural products, pharmaceuticals, and functional materials. rsc.orgnih.gov The indole nucleus itself is a crucial component in many natural and synthetic compounds with significant biological activity. nih.gov Its derivatives are widely utilized as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. openmedicinalchemistryjournal.com The fusion of indole rings to create more extensive, rigid polycyclic structures often leads to enhanced biological selectivity and novel electronic properties. nih.govresearchgate.net
The development of efficient synthetic methods for constructing fused indole skeletons is a significant focus of contemporary research. rsc.orgnih.gov These methods often employ transition metal-catalyzed reactions, such as palladium-catalyzed domino reactions, to assemble complex tricyclic and polycyclic indole derivatives. nih.gov The resulting fused indole systems are not only pivotal in medicinal chemistry but also find applications as organic semiconductors, emitters in organic light-emmitting devices (OLEDs), and components of dye-sensitized solar cells. openmedicinalchemistryjournal.comresearchgate.net The extended π-conjugation in these systems can lead to desirable photophysical and electronic properties, making them attractive for various materials science applications. researchgate.net
Contextualization of the Indolo[2,3-b]indole, 5,6-dihydro- Scaffold within Polycyclic Nitrogen Heterocycles
The Indolo[2,3-b]indole, 5,6-dihydro- scaffold belongs to the broad class of polycyclic nitrogen-containing heterocycles, which are fundamental structural motifs in numerous natural products and biologically active molecules. researchgate.net This particular scaffold is formed by the fusion of two indole rings, resulting in a pentacyclic system. The "5,6-dihydro-" designation indicates that the bond between the nitrogen atom of one indole and the adjacent carbon atom of the other indole, and the bond between the two indole rings are saturated, leading to a non-planar, three-dimensional structure.
The synthesis of such fused systems often involves cycloaddition reactions or transition-metal catalyzed processes. nih.gov The unique stereochemical and electronic properties of the 5,6-dihydroindolo[2,3-b]indole core make it an interesting target for synthetic chemists and a valuable platform for the development of new functional molecules. Its rigid framework can be strategically functionalized to create derivatives with specific biological activities or material properties. The study of this and related scaffolds contributes to the broader understanding of the structure-activity relationships within the vast landscape of polycyclic nitrogen heterocycles. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10N2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5,6-dihydroindolo[2,3-b]indole |
InChI |
InChI=1S/C14H10N2/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)16-14(13)15-11/h1-8,15-16H |
InChI Key |
BCGNULJWLUEYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC4=CC=CC=C43 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Indolo 2,3 B Indole, 5,6 Dihydro and Its Derivatives
Divergent and Convergent Synthetic Strategies for the Indolo[2,3-b]indole Framework
The construction of the indolo[2,3-b]indole skeleton can be approached through both divergent and convergent strategies, allowing for the synthesis of a wide array of derivatives. nih.govrsc.org Divergent synthesis involves the modification of a common intermediate to produce a library of structurally diverse compounds. nih.gov Conversely, convergent approaches assemble complex molecules from several independently synthesized fragments.
Cascade Cyclization and Annulation Protocols, including Electrooxidative [3+2] Annulation
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. bohrium.comrsc.orgresearchgate.netnih.gov These processes minimize purification steps and reduce waste, aligning with the principles of green chemistry.
A notable advancement is the development of electrooxidative [3+2] annulation. acs.orgnih.gov This method facilitates the regioselective synthesis of functionalized indolo[2,3-b]indoles from indoles and aniline (B41778) derivatives in an undivided electrolytic cell. acs.orgnih.govresearchgate.net The reaction proceeds without the need for external chemical oxidants or metal catalysts, offering good yields and excellent regioselectivity. acs.orgnih.gov Cyclic voltammetry and density functional theory (DFT) calculations suggest that the mechanism involves the simultaneous anodic oxidation of the indole (B1671886) and aniline derivatives, with the rate-determining step being the combination of the resulting radical cations. acs.orgresearchgate.net This electrochemical approach has also been successfully applied to the intermolecular [3+2] annulation of anilines and alkenes to prepare indolines. rsc.orgresearchgate.net
Rhodium(II)-catalyzed cascade cyclizations have also been employed for the synthesis of 5,10-dihydroindolo[3,2-b]indoles. rsc.org This redox-neutral reaction utilizes 2-[(2-azidophenyl)ethynyl]anilines, which undergo a relay catalysis involving gold(I) for the initial indole cyclization and rhodium(II) for the subsequent C–H amination. rsc.org
Reductive Cyclization and Oxidative Coupling Approaches
Reductive cyclization offers another powerful tool for the synthesis of the indolo[2,3-b]indole framework. A notable example is the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes, which provides a flexible route to both symmetrical and unsymmetrical 1H,8H-pyrrolo[3,2-g]indoles. nih.gov This method demonstrates the power of transition metal catalysis in facilitating complex cyclization cascades.
Oxidative coupling reactions are also pivotal in forming the indolo[2,3-b]indole core. rsc.org These reactions can be either intermolecular or intramolecular and are typically promoted by oxidants, with or without a base. rsc.orgnih.gov The coupling generally occurs at the C3 position of the indole due to its inherent nucleophilicity. rsc.org For instance, a mild and versatile oxidative coupling of 3-oxindoles with indoles has been reported using ceric ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant. baranlab.orgresearchgate.net
Photochemical Cyclizations and Related Transformations
Photochemical methods provide a unique and often milder alternative to traditional thermal reactions for constructing complex molecular architectures. nih.gov Direct photo-induced reductive Heck cyclization of indoles, for example, can be achieved using UVA/blue LEDs without the need for a photocatalyst or photosensitizer. nih.gov This method has been successfully applied to prepare various polycyclic indolinyl compounds. nih.gov The reaction proceeds through a photo-induced electron transfer between the indole substrate and an amine, leading to the formation of radical intermediates. nih.gov Another example is the dehydrogenative photocyclization of 3-styryl indoles, which yields 5-aryl- and 5,6-diaryl-11H-benzo[a]carbazoles in the absence of external oxidants. nih.gov Furthermore, the photocyclization of N-chloroacetyl-substituted indoles has been explored for the synthesis of complex polycyclic systems. acs.org
Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecules from simple starting materials in a single step. arkat-usa.orgnih.gov These reactions are highly convergent and atom-economical. While indole derivatives are somewhat underrepresented as partners in MCRs, several notable examples exist. arkat-usa.org For instance, the Ugi-tetrazole four-component reaction (UT-4CR) has been utilized in a multicomponent approach to synthesize highly substituted indoles. nih.gov Another sustainable approach involves a two-step reaction from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, proceeding through an Ugi MCR followed by an acid-induced cyclization. rsc.org Domino processes, which are conceptually similar to cascade reactions, have also been employed, such as a three-component domino [3+2] heterocyclization for the preparation of 1,3-oxathiole–indole compounds. nih.gov
Transition Metal-Catalyzed Syntheses of 5,6-dihydro-Indolo[2,3-b]indole Systems
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including the 5,6-dihydroindolo[2,3-b]indole framework. Palladium, in particular, has proven to be a versatile catalyst for a variety of transformations. nih.govresearchgate.net
Palladium-Catalyzed C-N and C-H Activation Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of indolo[2,3-b]indole synthesis, palladium catalysts are instrumental in both C-N bond formation and C-H activation strategies. nih.govbohrium.com
An efficient two-step strategy for the synthesis of 5,10-dihydroindolo[3,2-b]indoles involves a site-selective palladium-catalyzed cross-coupling reaction with N-methyl-2,3-dibromoindole, followed by a twofold palladium-catalyzed C-N coupling with amines for cyclization. rsc.org Palladium-catalyzed C-H activation offers a more direct and atom-economical approach by avoiding the need for pre-functionalized starting materials. nih.govrsc.org For example, the direct 2-alkylation of free N-H indoles has been achieved through a norbornene-mediated cascade C-H activation process. nih.gov This reaction exhibits high regioselectivity and tolerates a wide range of functional groups. nih.gov Furthermore, palladium-catalyzed dual C-H activation has been developed for the synthesis of indolo[1,2-f]phenanthridines from N-(2-halophenyl)-indoles and iodobenzenes. rsc.org These methods highlight the power of palladium catalysis to forge multiple C-C and C-N bonds in a controlled manner. chemrxiv.orgacs.org
Table 1: Summary of Synthetic Methodologies for Indolo[2,3-b]indole Derivatives
| Methodology | Key Features | Reactants | Products | Catalyst/Conditions | Reference(s) |
|---|---|---|---|---|---|
| Electrooxidative [3+2] Annulation | Regioselective, metal-free, oxidant-free | Indoles and aniline derivatives | Functionalized indolo[2,3-b]indoles | Undivided electrolytic cell | acs.orgnih.govresearchgate.net |
| Reductive Heck Cyclization | Photocatalyst-free, mild conditions | N-(2-chlorobenzoyl)indoles | Polycyclic indolinyl compounds | UVA/blue LEDs | nih.gov |
| Cascade Cyclization | Redox-neutral, relay catalysis | 2-[(2-Azidophenyl)ethynyl]anilines | 5,10-Dihydroindolo[3,2-b]indoles | Au(I)/Rh(II) | rsc.org |
| Double Reductive Cyclization | Flexible for symmetrical/unsymmetrical products | 1,4-Dialkenyl-2,3-dinitrobenzenes | 1H,8H-Pyrrolo[3,2-g]indoles | Palladium catalyst | nih.gov |
| Oxidative Coupling | Mild conditions | 3-Oxindoles and indoles | C3-coupled indole-oxindole products | Ceric Ammonium Nitrate (CAN) | baranlab.orgresearchgate.net |
| Dehydrogenative Photocyclization | Catalyst-free, oxidant-free | 3-Styryl indoles | 5-Aryl/5,6-diaryl-11H-benzo[a]carbazoles | UV light | nih.gov |
| Ugi-Tetrazole MCR | Multicomponent, high diversity | Anilines, isocyanides, 2,2-dimethoxyacetaldehyde, TMSN3 | Substituted indoles | Room temperature | nih.gov |
| Pd-Catalyzed C-N/C-N Coupling | Two-step, site-selective | N-methyl-2,3-dibromoindole and amines | 5,10-Dihydroindolo[3,2-b]indoles | Palladium catalyst | rsc.org |
| Pd-Catalyzed C-H Alkylation | Direct, regioselective | Free N-H indoles and alkyl halides | 2-Alkylated indoles | Palladium/norbornene | nih.gov |
| Pd-Catalyzed Dual C-H Activation | Dual C-C bond formation | N-(2-halophenyl)-indoles and iodobenzenes | Indolo[1,2-f]phenanthridines | Palladium catalyst | rsc.org |
Metal-Free and Organocatalytic Approaches to Indolo[2,3-b]indole Scaffolds
To circumvent the costs and potential toxicity associated with metal catalysts, metal-free and organocatalytic methods have emerged as powerful alternatives. A notable metal-free approach for the construction of the aromatized indolo[2,3-b]indole core involves a cascade reaction. researchgate.net This one-pot process, using a trimethylsilyl (B98337) iodide (TMSI)/dimethyl sulfoxide (B87167) (DMSO) system, combines condensation, dehydroaromatization, and oxidative annulation to afford functionalized indolo[2,3-b]indoles in good yields. researchgate.netfao.org
Organocatalysis, which uses small organic molecules to accelerate reactions, provides another avenue. Chiral phosphoric acids, for instance, have been used in the asymmetric synthesis of complex indole-containing structures like bisindole-piperidine-amino acid hybrids. rsc.org While this specific reaction produces a different scaffold, it demonstrates the capability of organocatalysts to facilitate complex C-C bond formations enantioselectively starting from simple indoles. rsc.org
Boron-based catalysts also feature in metal-free transformations. The catalyst tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to mediate the transfer of secondary alkyl groups from amine donors to the C3 position of indoles. nih.gov This type of C(sp³)–H functionalization represents a modern strategy for indole alkylation without transition metals. nih.gov
| Method | Reagents/Catalyst | Reaction Type | Key Features |
|---|---|---|---|
| Cascade Annulation | TMSI/DMSO | Condensation/Dehydrogenative Aromatization/Oxidative Annulation | Metal-free, one-pot synthesis of functionalized indolo[2,3-b]indoles. researchgate.netfao.org |
| Asymmetric Organocatalysis | Chiral Phosphoric Acid | [4+2] Cycloaddition | Enantioselective synthesis of complex indole derivatives. rsc.org |
| Alkyl Group Transfer | B(C6F5)3 | C(3)-Alkylation | Transition-metal-free catalytic C-C bond formation. nih.gov |
Functionalization and Derivatization Strategies of the Indolo[2,3-b]indole Nucleus
Once the core 5,6-dihydroindolo[2,3-b]indole nucleus is formed, its functionalization and derivatization are key to developing new compounds with specific properties. Strategies often focus on the modification of the indole rings or the dihydro portion of the molecule.
The synthesis of 2,3-dihydroindoles can be achieved through the reduction of corresponding indole precursors that contain activating electron-withdrawing groups. nih.gov Various boron hydrides have been employed for the chemoselective reduction of functional groups on the indole scaffold. nih.gov This approach could be applied to an appropriately substituted indolo[2,3-b]indole to generate the 5,6-dihydro target.
Direct functionalization of C(sp³)–H bonds is a highly efficient strategy. Organocatalytic methods have been developed for the direct asymmetric functionalization of unactivated alkyl indoles. researchgate.net For the 5,6-dihydroindolo[2,3-b]indole nucleus, such a strategy could enable the introduction of substituents at the saturated carbon positions, offering a direct route to chiral derivatives.
The oxidative coupling of dihydroxyindole precursors is another important derivatization pathway. The one-electron oxidation of 5,6-dihydroxy-2,3-dihydroindole leads to the formation of a semiquinone radical, which can then undergo disproportionation or further reactions. rsc.org This reactivity is fundamental to the formation of melanin-like polymers and demonstrates how the electronic properties of substituents (like hydroxyl groups) can be exploited for further molecular construction. researchgate.netresearchgate.net These oxidative coupling reactions can lead to dimers and trimers where the indole units are linked at various positions, such as 2,4' and 2,7'. researchgate.net
| Strategy | Methodology | Target Position | Significance |
|---|---|---|---|
| Reduction | Chemoselective reduction with boron hydrides | Indole C2=C3 bond | Access to the dihydroindole core from indole precursors. nih.gov |
| C(sp³)–H Functionalization | Organocatalytic allylic alkylation | Saturated carbons (e.g., C5, C6) | Direct introduction of functional groups at saturated positions. researchgate.net |
| Oxidative Coupling | One-electron oxidation of dihydroxy precursors | Aromatic ring (e.g., C2, C4, C7) | Formation of oligomeric structures and complex derivatives. rsc.orgresearchgate.net |
Chemical Reactivity and Mechanistic Transformations of Indolo 2,3 B Indole, 5,6 Dihydro
Regio- and Stereoselective Reactions on the Fused Indole (B1671886) System
The fused indole system of 5,6-dihydroindolo[2,3-b]indole presents multiple sites for potential reactions. The regioselectivity of these reactions is often dictated by the electronic nature of the indole nucleus and the specific reagents and conditions employed.
While specific studies on the regioselectivity of the parent 5,6-dihydroindolo[2,3-b]indole are limited, extensive research on the broader indole class provides valuable insights. Generally, electrophilic substitution on indoles preferentially occurs at the C3 position due to the stability of the resulting cationic intermediate. beilstein-journals.org In cases where the C3 position is blocked, substitution may occur at other positions, including the N1, C2, or benzenoid ring positions. beilstein-journals.org For instance, in the context of indole arynes, cycloaddition reactions with 4,5- and 5,6-indolynes show minimal regioselectivity. nih.gov However, the 6,7-indolyne exhibits a high degree of regioselectivity, favoring the more sterically hindered product, a preference attributed to the polarizing effect of the pyrrole (B145914) ring. nih.gov
Stereoselective synthesis involving indole derivatives has been a key focus in the preparation of complex natural products. For example, the indium-mediated allylation of N-tert-butanesulfinyl imines derived from indole-2- and -3-carbaldehydes allows for the stereoselective formation of biheterocycles. nih.gov
In the context of the closely related indolo[2,3-b]quinoline system, a palladium-catalyzed cascade cyclization of allenamide derivatives and 2-iodoanilines has been developed to produce dihydro-6H-indolo[2,3-b]quinoline derivatives with high efficiency. researchgate.net This process involves intramolecular cyclization followed by a π-allylic substitution and a 6-endo Heck cyclization. researchgate.net
Table 1: Regioselectivity in Reactions of Indole Derivatives
| Indole System | Reagent/Reaction Type | Major Product/Position of Attack | Reference |
| General Indole | Electrophilic Substitution | C3 | beilstein-journals.org |
| 4,5- and 5,6-Indolynes | Cycloaddition | Low regioselectivity | nih.gov |
| 6,7-Indolyne | Cycloaddition | Sterically hindered product | nih.gov |
| Indole-2/3-carbaldehyde imines | Indium-mediated allylation | Stereoselective biheterocycles | nih.gov |
| Allenamide + 2-iodoaniline | Pd-catalyzed cascade | Dihydro-6H-indolo[2,3-b]quinolines | researchgate.net |
Intramolecular Rearrangements: Claisen and Aza-Cope Processes in Indolo[2,3-b]quinoline Systems
Intramolecular rearrangements, such as the Claisen and aza-Cope rearrangements, are powerful tools for constructing complex molecular architectures, including the formation of quaternary carbon centers.
The Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, has been studied in the context of aromatic substrates to generate non-aromatic products. wikipedia.orgorganic-chemistry.orglibretexts.org In the indolo[2,3-b]quinoline system, the outcome of the Claisen rearrangement is highly dependent on the substrate's structure. nih.govresearchgate.net Computational studies using DFT have been employed to rationalize the observed reactivity. nih.govresearchgate.net An asymmetric version of this reaction has been developed, highlighting its potential in the synthesis of natural products like the communesin family. nih.govresearchgate.net
The aza-Cope rearrangement is a heteroatom variant of the Cope rearrangement, with the cationic 2-aza-Cope rearrangement being particularly well-studied due to its mild reaction conditions. wikipedia.org The 3-aza-Cope rearrangement, also known as the amino-Claisen rearrangement, involves the researchgate.netresearchgate.net sigmatropic shift of N-allyl enamines and can be used to form heterocyclic rings. wikipedia.org A stereospecific 1,3-allyl migration from nitrogen to carbon in N-allyl enammonium quaternary salts derived from benzo[a]quinolizine and pyrrolo[2,1-a]isoquinoline (B1256269) has been demonstrated. nih.gov This rearrangement proceeds with high stereospecificity, primarily through a concerted suprafacial researchgate.netresearchgate.net sigmatropic mechanism, although a minor non-concerted pathway can lead to a slight loss of stereospecificity. nih.gov
A study on the Claisen-aza-Cope reaction in the indolo[2,3-b]quinoline system has provided insights into the factors governing these rearrangements. nih.govresearchgate.net The reaction of an indoloquinolone with (S)-(+)-3-buten-2-ol led to a highly optically enriched intermediate, demonstrating the potential for asymmetric synthesis. researchgate.net
Table 2: Intramolecular Rearrangements in Indole-related Systems
| Rearrangement Type | Substrate Type | Key Features | Reference |
| Claisen Rearrangement | Allyl phenyl ethers | Aromatic Claisen leads to ortho-substituted phenols. wikipedia.org | wikipedia.org |
| Claisen-Aza-Cope | Indolo[2,3-b]quinoline derivatives | Substrate-dependent outcome, asymmetric potential. nih.govresearchgate.net | nih.govresearchgate.net |
| 3-Aza-Cope | N-allyl enammonium salts | Stereospecific 1,3-allyl migration, primarily concerted mechanism. nih.gov | nih.gov |
| General Aza-Cope | Various N-containing systems | Classified by nitrogen position (1-, 2-, or 3-aza). wikipedia.org | wikipedia.org |
Oxidative and Reductive Reactivity Patterns
The oxidative and reductive chemistry of the 5,6-dihydroindolo[2,3-b]indole scaffold is crucial for understanding its stability and its role in various chemical and biological processes.
Oxidative Reactivity: The oxidation of the closely related 5,6-dihydroxyindole (B162784) (DHI) has been extensively studied in the context of melanin (B1238610) biosynthesis. researchgate.netswan.ac.uknih.gov DHI undergoes rapid oxidation, leading to the formation of dimers, trimers, and higher oligomers. researchgate.net The primary linkages in these oligomers are through the 2,4'- and 2,7'-positions. researchgate.net The two-electron oxidation of DHI yields the highly unstable indole-5,6-quinone (B1222607) (IQ), while one-electron oxidation produces the semiquinone radical (SQ). researchgate.netswan.ac.uk These reactive intermediates are key to the polymerization process. In the presence of a Fenton reagent (H₂O₂/Fe(II)), 5,6-dihydroxyindoles interact efficiently with hydroxyl radicals to form semiquinone species that subsequently polymerize into melanin. nih.gov
Reductive Reactivity: The reduction of indole derivatives can lead to the corresponding indoline (B122111) (2,3-dihydroindole) structures. The reduction of dihydro-6H-indolo[2,3-b]quinolines with diisobutylaluminum hydride (DIBAL-H) has been shown to yield the corresponding tetrahydro-6H-indolo[2,3-b]quinolines. researchgate.net Generally, the reduction of indoles to indolines requires activating acceptor groups on the indole ring. nih.gov However, methods for the reduction of functional groups in 2-oxindole and 2-chloroindole molecules using various boron hydrides have been developed to produce new 2,3-dihydroindole derivatives. nih.gov While stable in solid form, some 2,3-dihydroindoles are susceptible to oxidation in solution, which can lead to aromatization of the indole ring or oxidation to a 2-oxindole. nih.gov The reduction of 3-(1-arylsulfonylalkyl)indoles to 3-alkylindoles can be achieved using polymer-supported sodium borohydride (B1222165) under flow conditions. unicam.it
Table 3: Oxidative and Reductive Reactions of Indole Derivatives
| Reaction Type | Substrate | Reagent/Conditions | Product(s) | Reference |
| Oxidation | 5,6-Dihydroxyindole (DHI) | Air/Oxidizing agents | DHI oligomers, Indole-5,6-quinone (IQ), Semiquinone (SQ) | researchgate.netswan.ac.uk |
| Oxidation | 5,6-Dihydroxyindoles | Fenton Reagent | Melanin pigments | nih.gov |
| Reduction | Dihydro-6H-indolo[2,3-b]quinolines | DIBAL-H | Tetrahydro-6H-indolo[2,3-b]quinolines | researchgate.net |
| Reduction | 2-Oxindoles/2-Chloroindoles | Boron hydrides | 2,3-Dihydroindoles | nih.gov |
| Reduction | 3-(1-Arylsulfonylalkyl)indoles | Polymer-supported NaBH₄ | 3-Alkylindoles | unicam.it |
Sophisticated Spectroscopic Characterization and Structural Elucidation of Indolo 2,3 B Indole, 5,6 Dihydro Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indolo[2,3-b]indole systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation between isomers and the unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum of the parent 5,6-dihydroindolo[2,1-a]isoquinoline, the protons of the dihydro portion typically appear as triplets in the aliphatic region. For instance, the protons at C5 and C6 have been reported with chemical shifts around 4.25 ppm and 3.19 ppm, respectively, both showing as triplets due to coupling with their neighbors. rsc.org The aromatic protons resonate in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity and coupling constants providing crucial information for assigning their positions on the benzene (B151609) rings. rsc.org The presence of substituents on the aromatic rings significantly influences the chemical shifts of nearby protons, a key factor in distinguishing between positional isomers. libretexts.org For example, the introduction of a methoxy (B1213986) group can shift the signals of adjacent protons upfield. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the skeleton. In 5,6-dihydroindolo[2,1-a]isoquinoline, the carbon atoms of the dihydro part (C5 and C6) resonate at approximately 40.1 ppm and 29.2 ppm. rsc.org The quaternary carbons and the carbons of the aromatic rings appear in the range of 108 to 137 ppm. rsc.org The chemical shifts in ¹³C NMR are also sensitive to the electronic effects of substituents, aiding in structural confirmation. youtube.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, especially in complex substituted derivatives. bas.bgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5,6-dihydroindolo[2,1-a]isoquinoline in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 5 | 4.25 (t) | 40.1 |
| 6 | 3.19 (t) | 29.2 |
| Aromatic Region | 7.10 - 7.76 (m) | 108.9 - 136.7 |
Data sourced from The Royal Society of Chemistry. rsc.org
Advanced Mass Spectrometry Techniques in Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 5,6-dihydroindolo[2,3-b]indole systems, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule, revealing characteristic losses of small molecules or radicals. scirp.org Common fragmentation pathways for indole (B1671886) derivatives often involve the loss of HCN, which results in a characteristic ion at m/z = 89. scirp.orgresearchgate.net For substituted indoloindoles, the fragmentation pattern will show losses corresponding to the substituent groups. For instance, a methoxy-substituted derivative may show a loss of a methyl radical (CH₃) followed by carbon monoxide (CO). scirp.org
Electrospray ionization (ESI) is a softer ionization technique often coupled with liquid chromatography (LC-MS) and is particularly useful for analyzing more polar or thermally labile derivatives. nih.gov In ESI-MS, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural details. nih.gov For example, in prenylated indole alkaloids, a characteristic loss of the isopentene group is often observed. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for a Representative Indolo[2,1-a]isoquinoline Derivative
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 5,6-dihydroindolo[2,1-a]isoquinoline | 220.1121 | 220.1125 |
Data sourced from The Royal Society of Chemistry. rsc.org
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and π-π stacking interactions between the aromatic rings. researchgate.net These interactions govern the macroscopic properties of the material. It should be noted that the conformation observed in the solid state may not be the only conformation present in solution.
Table 3: Example Crystallographic Data for a Related Heterocyclic System
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 11.8333(6) |
| b (Å) | 12.8151(6) |
| c (Å) | 17.1798(8) |
| α (°) | 77.317(4) |
| β (°) | 74.147(4) |
| γ (°) | 66.493(5) |
| V (ų) | 2280.0(2) |
Data for a bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative. Data sourced from ResearchGate. researchgate.net
UV-Visible and Fluorescence Spectroscopy in Electronic Structure and Photophysical Property Elucidation
UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The absorption of UV or visible light promotes electrons from the ground state to an excited state, and fluorescence is the emission of light as the electrons return to the ground state.
The UV-Visible absorption spectrum of indole and its derivatives typically shows strong absorption bands in the ultraviolet region. researchgate.net For instance, indole itself has absorption maxima around 292 nm and 616 nm. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and the nature of any substituents on the indole ring system. mdpi.com For example, the introduction of a methyl group can cause a slight red-shift in the absorption maximum. researchgate.net
Many indole derivatives are fluorescent, and their emission spectra can provide further insights into their electronic structure. nih.gov The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be significantly influenced by the molecular structure and the solvent environment. nih.gov For some indole derivatives, the fluorescence is sensitive to the polarity of the solvent, with changes in the emission wavelength observed in different solvents. nih.gov This solvatochromism can be useful for probing the local environment of the molecule.
Table 4: Photophysical Data for Indole Derivatives in Different Solvents
| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| Ethanol | ~300 | Not specified |
| Dichloromethane | Not specified | Not specified |
| Acetonitrile | 292, 616 | Not specified |
Data sourced from various studies on indole derivatives. researchgate.netmdpi.com
Computational and Theoretical Chemistry Investigations of Indolo 2,3 B Indole, 5,6 Dihydro
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure of organic molecules. For the indolo[2,3-b]indole framework, DFT calculations are crucial for understanding its stability, reactivity, and photophysical properties. These studies typically focus on the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity and suggests that the molecule will be more easily excited. researchgate.net
While specific DFT data for 5,6-dihydroindolo[2,3-b]indole is not extensively detailed in current literature, studies on closely related indole (B1671886) derivatives provide valuable insights. For instance, DFT calculations on various indole systems show that substituents can significantly alter the HOMO and LUMO energy levels. researchgate.netnih.gov Electron-withdrawing groups tend to lower the energies of both frontier orbitals, while electron-donating groups raise them. nih.gov In the case of diindolo[3,2-b:2′,3′-h]carbazoles, a related class of compounds, HOMO/LUMO energy levels have been determined by both electrochemical methods and DFT calculations, showing a good linear correlation between experimental and theoretical values. researchgate.net For the parent indole molecule, the first ionization energy, corresponding to the HOMO energy, has been experimentally determined to be 7.9 eV through UV-photoelectron spectroscopy, a value supported by DFT calculations. nih.govnih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Indole | -5.62 | -0.71 | 4.91 | Calculated from data in researchgate.net |
| 2-Cyano-indole | -6.11 | -1.50 | 4.61 | Calculated from data in researchgate.net |
| N,2-Dicyano-indole | -6.70 | -2.22 | 4.48 | Calculated from data in researchgate.net |
| N,2,3-Tricyano-indole | -7.01 | -2.65 | 4.36 | Calculated from data in researchgate.net |
These studies collectively demonstrate that DFT is a reliable method for predicting the electronic properties of the indole core, and by extension, would be highly applicable to understanding the specific electronic characteristics of 5,6-dihydroindolo[2,3-b]indole.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the complex mechanisms of chemical reactions, including the formation and transformation of heterocyclic compounds like 5,6-dihydroindolo[2,3-b]indole. By modeling reactants, products, intermediates, and transition states, researchers can map out entire reaction pathways and understand the energetic factors that govern them.
A key application is in the study of synthesis reactions. For example, a combined experimental and theoretical study on the synthesis of indolo[3,2-b]carbazoles, which share a structural relationship with indolo[2,3-b]indoles, proposed a new anomeric-based oxidation mechanism for the final step of the synthesis. lookchem.comsciexplore.ir Theoretical calculations supported the feasibility of this proposed pathway. lookchem.com
Furthermore, computational studies have been instrumental in understanding the hydrogenation of indoles to form indolines (2,3-dihydroindoles), a reaction that creates the saturated pyrrolidine (B122466) ring seen in many biologically active molecules. acs.org Mechanistic studies on the triarylborane-catalyzed hydrogenation of N-substituted indoles revealed that the reaction proceeds via a frustrated Lewis pair (FLP) mechanism, where H₂ cleavage is a critical step. acs.org These computational models can identify key intermediates and transition states, providing a detailed picture of how the reaction unfolds at the molecular level. acs.org Similarly, the reduction of related dihydro-6H-indolo[2,3-b]quinolines with reagents like diisobutylaluminum hydride (DIBAL-H) to yield their tetrahydro counterparts has been documented, representing a transformation that could be modeled computationally to understand its mechanism. researchgate.net
Prediction and Correlation of Spectroscopic Data with Theoretical Models
Theoretical models, particularly those based on DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules. These computational methods can calculate spectroscopic data such as UV-Visible absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be correlated with experimental findings to confirm molecular structures and understand electronic transitions.
For the indole scaffold, numerous studies have demonstrated a strong correlation between theoretical predictions and experimental spectra. TD-DFT calculations have been successfully used to predict the UV-Vis absorption spectra of indole and its derivatives. nih.govnih.govnih.gov For example, a study on 5,6-dihydroxyindole (B162784) oligomers showed that DFT analysis could accurately predict their absorption spectra, revealing that the mode of coupling between indole units is a crucial parameter affecting the electronic properties. nih.gov Calculations on the parent indole molecule have also shown good agreement with experimental UV absorption data. researchgate.net
| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Reference |
|---|---|---|---|
| Indole | 270 | 243 | nih.gov |
Note: The calculated value is for the gas phase, while the experimental value is from a solution, which can account for the observed shift. nih.gov
Similarly, computational methods are employed to predict NMR spectra. By calculating the magnetic shielding of each nucleus, it is possible to predict chemical shifts. Recent work on [¹⁵N]indole demonstrated that the full set of proton and carbon signals could be reliably interpreted with the aid of two-dimensional NMR experiments and supported by quantum chemistry calculations. researchgate.net This synergy between theoretical prediction and experimental data is invaluable for the structural elucidation of complex heterocyclic systems like 5,6-dihydroindolo[2,3-b]indole.
Molecular Modeling and Docking Simulations for Biological Interaction Insights
Molecular modeling and docking simulations are indispensable computational techniques for investigating how a molecule like 5,6-dihydroindolo[2,3-b]indole might interact with biological targets, such as proteins or DNA. These methods provide critical insights into the potential therapeutic applications of a compound by predicting its binding affinity and mode of interaction with a specific receptor site.
The indolo[2,3-b]quinoxaline and indolo[2,3-b]quinoline cores, which are structurally analogous to indolo[2,3-b]indole, have been the subject of several molecular docking studies. For instance, conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline were investigated as potential anti-pancreatic cancer agents. nih.gov Molecular docking simulations were performed to understand their interaction with target proteins, helping to rationalize their observed biological activity. nih.gov In another study, indolo[2,3-b]quinoxaline derivatives were evaluated for antimycobacterial activity, and molecular docking was used to propose a plausible mechanism of action, suggesting how these compounds might bind to their target within the mycobacterium. researchgate.net
The general process of molecular docking involves placing a ligand (the small molecule) into the binding site of a receptor (the protein) in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, with lower binding energy values typically indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding pocket. For example, docking studies of various indole derivatives have identified their potential as inhibitors of enzymes like 5-lipoxygenase and protein kinases by modeling their fit within the active sites. nih.govnih.gov
| Scaffold | Biological Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Indolo[2,3-b]quinoline | Not specified | Anti-pancreatic cancer | Conjugates showed cytotoxic activity against cancer cell lines. | nih.gov |
| Indolo[2,3-b]quinoxaline | Not specified | Antimycobacterial | Docking data used to advance a plausible mechanism of antibacterial action. | researchgate.net |
| Indolo[2,3-a]acridinol | Androgen Receptors | Anti-prostate cancer | Docking showed strong binding affinities, indicating potential for protein kinase inhibition. | cyberleninka.ru |
| Indole derivatives | 5-Lipoxygenase (5-LOX) | Anti-inflammatory | Modeling helped explain the potent inhibitory activity of the compounds. | nih.gov |
These studies highlight how molecular modeling serves as a powerful predictive tool in drug discovery, enabling the rational design of new derivatives of the 5,6-dihydroindolo[2,3-b]indole scaffold with potentially enhanced biological activity.
Applications of Indolo 2,3 B Indole Scaffolds in Advanced Materials Science
Development of Organic Semiconductors for Electronic Devices
The inherent electronic properties of the indolo[2,3-b]indole core make it a promising building block for organic semiconductors. Although direct studies on 5,6-dihydro-indolo[2,3-b]indole are not abundant, research on its derivatives, particularly indolo[2,3-b]quinoxaline, highlights the potential of this scaffold. These materials are of interest for their applications in organic electronics due to their tunable optoelectronic properties, well-defined structures, and good thermal stability. ias.ac.in
Derivatives of indolo[2,3-b]quinoxaline, which contain the indolo[2,3-b]indole skeleton, have been synthesized and investigated as n-type materials for optoelectronic devices. researchgate.net These compounds exhibit intramolecular charge transfer (ICT) transitions and possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels, a key characteristic for n-type semiconductors. researchgate.net For instance, a series of dyes based on the indolo[2,3-b]quinoxaline skeleton showed LUMO energy levels in the range of -3.29 to -3.43 eV, suggesting their suitability for use in organic electronics. researchgate.net
Furthermore, the fusion of an electron-rich indole (B1671886) moiety with an electron-deficient quinoxaline (B1680401) unit in indolo[2,3-b]quinoxaline creates a donor-acceptor (D-A) architecture. This design is advantageous for tuning the material's electronic properties. By modifying the substituents on the indole and quinoxaline motifs, researchers can customize the electronic characteristics for specific applications. researchgate.net
Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to rationalize the donor-acceptor architecture and the HOMO-LUMO energy levels of these derivatives, further supporting their potential as n-type materials. researchgate.net The development of these complex derivatives underscores the versatility of the indolo[2,3-b]indole core in creating new organic semiconductors.
| Compound Family | Key Findings | Potential Application |
| Indolo[2,3-b]quinoxaline Dyes | Low-lying LUMO levels (-3.29 to -3.43 eV); Intramolecular charge transfer (ICT) properties. researchgate.net | n-type materials in optoelectronic devices. researchgate.net |
| Pyridopyrazino[2,3-b]indole Derivatives | Tunable electrochemical properties; LUMO levels comparable to known n-type materials. ias.ac.in | Solid-state emitters and n-type materials. ias.ac.in |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives | Low-lying LUMO energy levels (-3.00 to -3.30 eV); Good thermal stability. nih.gov | n-type materials in organic electronics. nih.gov |
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The indoloindole scaffold has been identified as a promising component for host materials in phosphorescent organic light-emitting diodes (OLEDs). A derivative, 5-phenyl-5,6-dihydroindolo[2,3-b]indole, has been utilized as a building block for a hole-transporting host material. This material demonstrated good hole transport properties, which are crucial for the efficient operation of OLEDs. The incorporation of the indoloindole moiety is intended to enhance the stability and performance of the device.
In a broader context, indolo[3,2-b]carbazole (B1211750), a structurally related compound, has been extensively used in OLEDs and OFETs as hole-transporting, charge-injecting, and electroluminescent materials due to its high thermal and morphological stability. While this is a different isomer, the underlying electronic benefits of the fused indole system are relevant.
The development of materials for OLEDs often focuses on achieving high triplet energy and a high glass transition temperature to ensure device longevity and efficiency. Organic compounds incorporating fused indole and furan (B31954) structures have been noted for their simple charge transfer characteristics, high triplet energy, and high glass transition temperature. These properties make them suitable for use as hole injection, hole transport, or light-emitting layer materials, leading to OLEDs with low driving voltage, high efficiency, and long lifespan.
| Compound/Scaffold | Application | Key Properties |
| 5-phenyl-5,6-dihydroindolo[2,3-b]indole | Hole-transporting host in PhOLEDs | Good hole transport properties |
| Indolo[3,2-b]carbazole | Hole-transporting, charge-injecting, electroluminescent material in OLEDs/OFETs | High thermal and morphological stability |
| Fused Indole-Furan Compounds | Hole injection, hole transport, or light-emitting layer material in OLEDs | High triplet energy, high glass transition temperature |
Design of Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics
The electron-rich nature of the indolo[2,3-b]indole scaffold makes it a candidate for use as a donor unit in sensitizers for dye-sensitized solar cells (DSSCs). Research into indole-fused heterocycles has shown their potential in this area. Specifically, derivatives of indolo[2,3-b]quinoxaline have been developed and studied as sensitizers in DSSCs. researchgate.net
These sensitizers function as the core unit in DSSCs, responsible for light absorption and electron injection into a semiconductor layer. researchgate.net In one study, three D-π-A (Donor-π bridge-Acceptor) dyes with an indolo[2,3-b]quinoxaline donor and a cyanoacrylic acid acceptor were synthesized. The performance of these dyes was found to be dependent on the nature of the conjugated spacer, with one derivative achieving a power conversion efficiency of 7.62%. researchgate.net This was largely attributed to a significant short-circuit current density. researchgate.net
The electronic properties of these chromophores can be fine-tuned by functionalizing the indole and quinoxaline components with electron-donating or electron-withdrawing groups, allowing for optimization of their performance in solar cells. researchgate.net While this research focuses on a more complex derivative, it demonstrates the utility of the foundational indolo[2,3-b]indole structure in photovoltaic applications.
In the broader field of organic photovoltaics, copolymers based on the related 5,10-dihydroindolo[3,2-b]indole (B2619455) isomer have been investigated for use in bulk heterojunction solar cells, achieving power conversion efficiencies of up to 3%. This work highlights the potential of the general indoloindole framework in solar energy conversion.
| Sensitizer/Material | Device Type | Key Findings | Power Conversion Efficiency (PCE) |
| Indolo[2,3-b]quinoxaline-based dyes | DSSC | Performance dependent on π-spacer; good light absorption and electron injection. researchgate.net | Up to 7.62% researchgate.net |
| 5,10-Dihydroindolo[3,2-b]indole copolymers | Organic Photovoltaic | Tunable band gaps and energy levels. | Up to 3% |
Exploration in Chemical Sensing and Electrochromic Materials
The electrochemical properties of indolo[2,3-b]indole derivatives suggest their potential in chemical sensing and electrochromic applications. The indolo[2,3-b]quinoxaline scaffold, for example, has been explored for its use in nonaqueous redox flow batteries, which relies on stable and reversible redox behavior. researchgate.netacs.org A derivative of indolo[2,3-b]quinoxaline was shown to have a low reduction potential and high stability, making it a suitable anolyte material. researchgate.netacs.org This inherent redox activity is a key requirement for electrochromic materials, which change color upon electrochemical oxidation or reduction.
While direct studies on the electrochromism of 5,6-dihydro-indolo[2,3-b]indole are scarce, research on related structures provides some insights. For instance, copolymers based on indolo[3,2-b]carbazole have been investigated as electrochromic materials, exhibiting color changes from cyan to gray upon oxidation, fast switching times, and good optical contrast. mdpi.com
| Compound Family | Application Area | Relevant Properties |
| Indolo[2,3-b]quinoxaline Derivatives | Redox Flow Batteries | Low reduction potential, high stability, reversible redox behavior. researchgate.netacs.org |
| Indolo[3,2-b]carbazole Copolymers | Electrochromic Materials | Color change upon oxidation, fast switching times, good optical contrast. mdpi.com |
| Indole-based Sensors | Chemical Sensing | Fluorescent and colorimetric detection of metal ions. nih.govrsc.orgnih.govmdpi.com |
Medicinal Chemistry Research and Biological Activity Studies of Indolo 2,3 B Indole Derivatives Non Clinical Focus
In Vitro Enzyme Inhibition Profile Analysis
Derivatives of the indolo[2,3-b]indole framework have been extensively studied as inhibitors of various enzymes, demonstrating significant potential in targeting key players in cellular processes.
Kinases: A notable target for indolo[2,3-b]indole derivatives is the kinase family. For instance, a library of substituted indolo[2,3-c]quinolin-6-ones, which are isosteres of the natural product Lamellarin, were developed and found to be potent inhibitors of Haspin kinase. nih.gov Two derivatives, in particular, exhibited impressive IC50 values of 1 and 2 nM and demonstrated selectivity against a panel of ten other kinases, including DYRK1A and CLK1. nih.gov The unique structure of Haspin, with its atypical DYT motif instead of the classic DFG motif for ATP binding, provides a distinct target for these inhibitors. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the kinase domain. nih.gov
Topoisomerases: Indolo[2,3-b]quinoline derivatives have been identified as inhibitors of DNA topoisomerase II. nih.gov A series of 5H-indolo[2,3-b]quinolines stimulated topoisomerase-II-mediated DNA cleavage at micromolar concentrations. nih.gov The anticancer activity of some indoloquinolines is attributed to their ability to bind to DNA and subsequently inhibit topoisomerase II. mdpi.com However, other studies on 6H-indolo[2,3-b]quinoxaline derivatives indicated poor inhibitory activity against topoisomerase II, suggesting that the specific heterocyclic system and substitution patterns are crucial for this activity. nih.gov Similarly, certain indolo[2,3-b]quinoxaline derivatives were found to be weak inhibitors of topoisomerase II. nih.gov
Sirtuins: The indole (B1671886) scaffold has also been utilized to design inhibitors of sirtuins, a class of histone deacetylases. High-throughput screening led to the discovery of indole derivatives as potent and selective inhibitors of SIRT1. nih.gov Achiral indole analogues of the known SIRT1 inhibitor EX-527 have been synthesized, with some demonstrating potency comparable to the parent compound and greater selectivity for SIRT1 over SIRT2. nih.gov Kinetic analyses suggest that these inhibitors act by binding to the enzyme after the release of nicotinamide, thereby preventing the release of the deacetylated peptide and O-acetyl-ADP-ribose. nih.gov
GSK3β: Oxindole derivatives, which share a core structural similarity, have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). nih.gov This enzyme is implicated in a variety of diseases, and its inhibition by ATP-competitive inhibitors is a key therapeutic strategy. nih.gov
Table 1: In Vitro Enzyme Inhibition by Indolo[2,3-b]indole Derivatives
| Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Indolo[2,3-c]quinolin-6-ones | Haspin Kinase | IC50 values as low as 1 nM with high selectivity. | nih.gov |
| 5H-Indolo[2,3-b]quinolines | Topoisomerase II | Stimulated DNA cleavage at 0.2-0.5 µM. | nih.gov |
| Indoles | SIRT1 | IC50 values of 60-100 nM, selective over other deacetylases. | nih.gov |
| Achiral Indole Analogues | SIRT1/SIRT2 | Potency comparable to EX-527 with improved selectivity for SIRT1. | nih.gov |
| Oxindole Derivatives | GSK-3β | Investigated as ATP-competitive inhibitors. | nih.gov |
Mechanistic Investigations of DNA/RNA Interactions, including DNA Intercalation
A primary mechanism of action for many indolo[2,3-b]indole derivatives is their interaction with nucleic acids, particularly through intercalation.
The planar aromatic core of the indolo[2,3-b]quinoxaline system is well-suited for insertion between the base pairs of DNA. nih.govnih.gov This intercalation leads to a distortion of the DNA helix, causing it to unwind and lengthen. nih.gov Spectroscopic techniques such as absorption, fluorescence, and linear dichroism have been employed to study these interactions. nih.govresearchgate.net
Studies on 6H-indolo[2,3-b]quinoxalines have shown that these compounds exhibit a strong binding affinity for DNA, which is a key factor in their pharmacological activities. nih.gov The thermal stability of the DNA-compound complex is dependent on the nature and orientation of the substituents on the indoloquinoxaline nucleus. nih.gov For instance, derivatives with a dimethylaminoethyl side chain demonstrate strong binding to DNA, with a preference for GC-rich sequences. nih.gov In contrast, those with a morpholinoethyl side chain show weaker interactions. nih.gov
Dimeric indoloquinoxaline derivatives have been found to have exceptionally high DNA binding constants, on the order of 10⁹ M⁻¹, while their monomeric counterparts also show high affinity (approximately 10⁶ M⁻¹). researchgate.net Competitive binding experiments have revealed that some of these derivatives exhibit a preference for AT-rich regions of DNA. researchgate.net The interaction with DNA is considered fundamental to the antiviral effects observed for some of these compounds. researchgate.net
Characterization of Biological Targets and Pathways through In Vitro Assays
In vitro assays are crucial for identifying the biological targets and elucidating the pathways affected by indolo[2,3-b]indole derivatives.
Cytotoxicity assays against various human cancer cell lines have demonstrated the potent anti-proliferative effects of these compounds. nih.govnih.gov For example, 5H-indolo[2,3-b]quinolines showed cytotoxic activity with ID50 values ranging from 0.6 to 1.4 µM. nih.gov The introduction of a guanidine (B92328) group to the indolo[2,3-b]quinoline scaffold has been shown to enhance cytotoxic selectivity between cancer and normal cell lines. nih.gov
Flow cytometry studies have revealed that some of the most cytotoxic indolo[2,3-b]quinoxaline derivatives induce a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov For certain guanidine derivatives of indolo[2,3-b]quinoline, the mechanism of action was found to involve the induction of apoptosis. nih.gov
The aryl hydrocarbon receptor (AhR) has been identified as a target for some indole derivatives. nih.gov Activation of AhR can trigger a cascade of events leading to the degradation of other key cellular proteins. nih.gov
Furthermore, in the context of glioblastoma, indole-based compounds have been shown to target several critical pathways, including the Receptor Tyrosine Kinases (RTKs)/Ras/PI3K pathway and the p53 pathway. nih.gov
Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of indolo[2,3-b]indole derivatives.
For 5H-indolo[2,3-b]quinoline derivatives, SAR studies have indicated that steric effects may be more influential than electrostatic effects in determining their DNA binding properties and cytotoxic activity. nih.gov The nature of substituents on the indolo[2,3-b]quinoxaline nucleus, such as the type of side chain, significantly impacts DNA affinity. nih.govnih.gov As mentioned earlier, a dimethylaminoethyl chain leads to stronger DNA binding compared to a morpholinoethyl or a 2,3-dihydroxypropyl side chain. nih.gov
In the development of SIRT1 inhibitors, SAR studies on achiral indole analogues of EX-527 highlighted the importance of the substituent at the 3-position of the indole ring. nih.gov An isopropyl substituent at this position resulted in a compound with potency equal to EX-527 but with enhanced selectivity for SIRT1 over SIRT2. nih.gov A benzyl (B1604629) substituent, on the other hand, led to a compound that inhibited both sirtuins at micromolar concentrations. nih.gov
For indole-based HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, SAR studies have explored the role of molecular shape and contact surface area. nih.gov The linkage between the indole rings and the nature of the substituents were systematically varied to improve activity. nih.gov
Intellectual Property Landscape and Patent Trends in Indolo 2,3 B Indole Chemistry
Analysis of Key Patent Applications and Granted Patents related to Synthesis and Derivatives
A key patent in this area is Japanese patent JP7349842B2, which details the use of 5,6-dihydroindolo[2,3-b]indole as a crucial intermediate in the synthesis of larger, condensed ring compounds. These resulting compounds are specifically designed for use in organic electroluminescent (OLED) devices.
The invention described in this patent focuses on creating novel materials that can be used in the light-emitting layers of OLEDs, aiming to improve the efficiency, color purity, and lifespan of these displays. The 5,6-dihydroindolo[2,3-b]indole core provides a rigid, electron-rich framework that, when incorporated into a larger conjugated system, can lead to desirable photophysical properties.
The synthesis route outlined in the patent utilizes 5,6-dihydroindolo[2,3-b]indole as a building block, which is then coupled with other aromatic moieties. This approach allows for the fine-tuning of the electronic and optical properties of the final material.
Interactive Data Table of Key Patent
| Patent Number | Title | Assignee/Inventors | Filing Date | Grant Date | Key Claim/Application |
| JP7349842B2 | Condensed Ring Compound and Organic Electroluminescent Device Using It | Assignee: Idemitsu Kosan Co., Ltd. Inventors: Yamaguchi, K., et al. | 2018-03-28 | 2023-09-15 | A condensed ring compound for an organic electroluminescent device, synthesized using 5,6-dihydroindolo[2,3-b]indole as an intermediate, and the organic electroluminescent device comprising this compound. google.com |
Patenting Strategies for Novel Synthetic Routes and Material Applications
The patenting strategies for compounds like 5,6-dihydroindolo[2,3-b]indole and its derivatives are multifaceted, reflecting their potential in both synthetic chemistry and material science. A primary strategy involves securing intellectual property rights for novel and efficient synthetic methods. This can include the development of new catalytic systems, the use of cheaper starting materials, or processes that result in higher yields and purity. Protecting the synthetic route is crucial as it can provide a significant competitive advantage.
In the realm of material applications, particularly for organic electronics, patent strategies often focus on the final compounds and the devices that incorporate them. The claims in such patents are typically broad enough to cover a range of derivatives, where different substituents are added to the core 5,6-dihydroindolo[2,3-b]indole structure. This approach aims to protect not just a single compound but a whole class of materials with similar functionalities.
Furthermore, patents in this area often include claims related to the performance of the material in a device, such as its electroluminescent efficiency, color coordinates, and operational lifetime. This strategy links the novel material directly to its practical application and performance benefits, strengthening the patent's value.
Future Directions in Patent Protection for Indolo[2,3-b]indole Innovations
The future of patent protection for innovations involving 5,6-dihydroindolo[2,3-b]indole and related compounds is likely to expand into new application areas, most notably in the pharmaceutical sector. Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs featuring such scaffolds. nih.govrsc.orgiipseries.org The structural features of the indolo[2,3-b]indole core make it an attractive template for the design of new therapeutic agents.
Future patent applications may focus on derivatives of 5,6-dihydroindolo[2,3-b]indole that exhibit specific biological activities, such as kinase inhibition, antiviral properties, or anticancer effects. As research in this area progresses, we can anticipate an increase in patents claiming novel derivatives and their use in treating various diseases.
In the field of organic electronics, the trend towards flexible, transparent, and wearable devices will continue to drive innovation. patsnap.comsignalintegrityjournal.com Future patents are likely to be directed towards 5,6-dihydroindolo[2,3-b]indole-based materials that are specifically designed for these next-generation applications. This could include materials with enhanced processability, improved stability in ambient conditions, and tailored electronic properties for use in devices like flexible displays, printable sensors, and organic solar cells. patsnap.comorange.com
Moreover, as the field matures, we may see an increase in patents related to the large-scale and cost-effective manufacturing of these materials, which will be crucial for their commercial viability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-dihydroindolo[2,3-b]indole, and how do reaction conditions influence yields?
- Methodology : Two primary methods are highlighted:
- Hemetsberger Indole Synthesis : Utilizes naphthalene dicarbaldehydes (e.g., 2,6- or 1,5-dicarbaldehyde) with LiAlH₄ in THF under ice-cooled conditions, achieving moderate yields (4–5 hours, room temperature) .
- Electrooxidative [3+2] Annulation : A regioselective approach using indole and aniline derivatives under electrochemical conditions. This method avoids stoichiometric oxidants and enables functionalization at the C3 position of indole .
- Key Variables : Temperature, solvent polarity, and catalyst selection critically impact regioselectivity and yield. For example, THF enhances LiAlH₄ reactivity, while electrochemical methods require precise control of voltage and electrolyte composition.
Q. How can structural contradictions in dihydroindoloindole derivatives be resolved during characterization?
- Analytical Workflow :
NMR Spectroscopy : Compare - and -NMR chemical shifts with computed data (DFT) to confirm regiochemistry.
X-ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., distinguishing [2,3-b] vs. [3,2-b] isomers) .
Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for halogenated or heteroatom-containing variants .
- Case Study : Discrepancies in melting points (e.g., 140–142°C vs. literature reports) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of 5,6-dihydroindolo[2,3-b]indole for optoelectronic applications?
- Umpolung Dearomatization : Asymmetric photoredox catalysis with chiral hydrogen-bonding catalysts (e.g., thiourea derivatives) achieves quaternary stereocenters at the indole C2 position. Subsequent ionic C–O bond formation diversifies substituents .
- Dye-Sensitized Solar Cells (DSSCs) : Indolo[2,3-b]carbazole derivatives with A–π–D–π–A architectures (e.g., cyanoacrylic acid acceptors) show promise. Key parameters include:
- Planarity : Enhances charge transfer (verified via DFT).
- Anchoring Groups : Carboxylic acids improve TiO₂ surface binding, quantified via FTIR .
Q. How do steric and electronic effects influence the biological activity of dihydroindoloindole alkaloids?
- Structure-Activity Relationship (SAR) :
- Steric Effects : Bulky substituents at the C2 position hinder binding to ATP-binding pockets (e.g., kinase inhibition assays).
- Electronic Effects : Electron-withdrawing groups (e.g., –CN, –NO₂) enhance electrophilicity, critical for covalent inhibitor design .
- Experimental Validation :
- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., PKC isoforms).
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to optimize substituent placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
